5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyrazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
5-(Hydroxymethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one:
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one makes it unique compared to its analogsAdditionally, the chloromethyl group can influence the compound’s biological activity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H8ClN3O |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-(chloromethyl)-3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H8ClN3O/c1-5-4-10-12-7(13)2-6(3-9)11-8(5)12/h2,4,10H,3H2,1H3 |
InChI Key |
GMOOZHMAJMLZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNN2C1=NC(=CC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.